N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide
Description
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is a structurally complex acetamide derivative characterized by a phenylacetamide core substituted at the para position with a (1Z)-configured ene group bearing cyano (CN) and 2,2-dimethylpropanoyl (pivaloyl) functionalities. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in analgesia, antiproliferative activity, or metabolic modulation .
Properties
IUPAC Name |
N-[4-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)18-14-7-5-12(6-8-14)9-13(10-17)15(20)16(2,3)4/h5-9H,1-4H3,(H,18,19)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPSQACWWQLSH-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(/C#N)\C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The cyano group and the acetamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- The cyano group in the target compound may increase electrophilicity compared to ethoxy or sulfonamide substituents in analogs.
- The bulky pivaloyl group could reduce enzymatic degradation, enhancing metabolic stability relative to hydroxy or smaller substituents .
Pharmacological Activities
Analgesic and Anti-Hypernociceptive Activity
Compounds with sulfonamide substituents, such as 35 (N-[4-(piperazinylsulfonyl)phenyl]acetamide), exhibit potent analgesic activity comparable to paracetamol. The sulfonamide moiety likely interacts with pain-modulating receptors (e.g., COX enzymes or opioid receptors) . In contrast, the target compound’s cyano-pivaloyl substituents may favor alternative targets, such as TRP channels, due to their electrophilic nature.
Antiproliferative Activity
Hydroxyacetamide derivatives (e.g., FP1-12) with triazole and imidazole rings demonstrate antiproliferative effects, attributed to DNA intercalation or kinase inhibition . The target compound lacks heterocyclic motifs but may leverage its cyano group for covalent binding to cysteine residues in oncogenic proteins.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility but improve membrane permeability.
- Ethoxy and hydroxyimino substituents in analogs enhance solubility, favoring oral bioavailability .
Biological Activity
N-{4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]phenyl}acetamide is a synthetic compound belonging to the acetamide class, characterized by its complex structure that includes a cyano group and a 2,2-dimethylpropanoyl side chain. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 244.3 g/mol. The structure can be represented as follows:
This compound features a phenyl ring substituted with a cyano group and an acetamide moiety, contributing to its steric properties and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Common methods include:
- Condensation Reactions : Involving the reaction of appropriate amines with acylating agents.
- Cyclization : To form the desired cyclic structures that enhance biological activity.
- Purification Techniques : Such as recrystallization and chromatography to ensure high purity levels.
The biological activity of this compound may involve interactions with specific enzymes or receptors in cellular pathways. The cyano group can act as an electrophile, potentially modifying nucleophilic sites on proteins or other biomolecules.
Pharmacological Studies
Recent studies have shown promising results regarding the anticonvulsant activity of related compounds within the same structural class. For instance, derivatives similar to this compound have been tested in animal models for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ).
Data Table: Anticonvulsant Activity of Related Compounds
| Compound ID | Structure | MES Activity (mg/kg) | PTZ Activity (mg/kg) | Toxicity |
|---|---|---|---|---|
| 3 | Cl-H | 100 | 300 | Low |
| 4 | Cl-Cl | 100 | 300 | Moderate |
| 5 | Cl-F | 300 | No Effect | Low |
| 6 | Cl-OH | 100 | 100 | High |
Case Studies
In a study evaluating the anticonvulsant properties of various acetamide derivatives, compounds structurally similar to this compound exhibited significant activity in preventing seizures in rodent models. The results indicated that modifications to the side chains could enhance efficacy while minimizing toxicity.
Stability and Reactivity
Stability studies have indicated that this compound retains its integrity under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its reactivity profile suggests potential applications in drug development targeting specific biological pathways involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
